![molecular formula C20H17F3N4O2 B2967515 3-(quinoxalin-2-yloxy)-N-[2-(trifluoromethyl)phenyl]pyrrolidine-1-carboxamide CAS No. 2097909-81-2](/img/structure/B2967515.png)
3-(quinoxalin-2-yloxy)-N-[2-(trifluoromethyl)phenyl]pyrrolidine-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “3-(quinoxalin-2-yloxy)-N-[2-(trifluoromethyl)phenyl]pyrrolidine-1-carboxamide” is a complex organic molecule. It contains a quinoxaline moiety, a trifluoromethylphenyl group, and a pyrrolidine-1-carboxamide group. Quinoxaline is a heterocyclic compound with a bicyclic structure, while trifluoromethylphenyl and pyrrolidine-1-carboxamide groups are common in many pharmaceutical compounds .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple functional groups. The quinoxaline moiety is a bicyclic structure containing two nitrogen atoms . The trifluoromethylphenyl group would add aromaticity to the molecule, and the pyrrolidine-1-carboxamide group would introduce a secondary amine and a carbonyl group into the structure .Chemical Reactions Analysis
The compound could potentially undergo various chemical reactions. For instance, the aromatic ring in the trifluoromethylphenyl group could undergo electrophilic substitution reactions. The amide group in the pyrrolidine-1-carboxamide moiety could participate in hydrolysis or condensation reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the functional groups present. For example, the presence of the trifluoromethyl group could increase the compound’s lipophilicity, potentially affecting its solubility and permeability .Wissenschaftliche Forschungsanwendungen
Antimicrobial and Antifungal Activity
- Antimicrobial Properties : Certain derivatives of imidazo[1,5-a]quinoxaline, which share structural similarities with quinoxalin-2-yloxy compounds, have been synthesized and shown to possess antimicrobial properties. The effectiveness of these compounds depends on the presence of various alkyl substituents, demonstrating significant bacteriostatic and fungistatic activities comparable to reference drugs (Kalinin et al., 2013).
Cancer Research
- Cancer Chemoresistance and Inhibition of Angiogenesis : A specific compound, 3-((Quinolin-4-yl)methylamino)-N-(4-(trifluoromethoxy)phenyl)thiophene-2-carboxamide (OSI-930), has shown promise in overcoming cancer chemoresistance. This compound inhibits angiogenesis and the activity of P-glycoprotein efflux pumps, indicating its potential as a multi-drug resistance reversal agent in cancer treatment (Mudududdla et al., 2015).
Synthesis and Structural Characterization
- Novel Synthesis Approaches : Research has been conducted on the synthesis of novel pyrrolo[3,4-b]quinolin-2(3H)-yl)benzamides, utilizing a molecular hybridization approach. This research highlights an eco-friendly protocol with simple reactions, excellent yields, and simple separation processes, underscoring the potential of these compounds for further pharmacological exploration (Largani et al., 2017).
Anti-Leukemic Activity
- Leukemia Cell Lines : The compound 1,3-Dihydro-1-{1-[4-(4-phenylpyrrolo[1,2-a]quinoxalin-3-yl)benzyl]piperidin-4-yl}-2H-benzimidazol-2-one, a derivative with a complex structure, has been synthesized and shown to possess cytotoxic potential against several human leukemia cell lines. This indicates the compound's potential for development into a therapeutic agent for leukemia treatment (Guillon et al., 2022).
Zukünftige Richtungen
Wirkmechanismus
Target of Action
Quinoxaline derivatives are known to interact with various biological targets due to their versatile nature .
Mode of Action
Quinoxaline derivatives are known to undergo various reactions, leading to biheterocyclic systems . These reactions are often facilitated by acid-catalyzed rearrangements .
Biochemical Pathways
Quinoxaline derivatives are known to participate in various chemical reactions, leading to the formation of valuable compounds .
Eigenschaften
IUPAC Name |
3-quinoxalin-2-yloxy-N-[2-(trifluoromethyl)phenyl]pyrrolidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17F3N4O2/c21-20(22,23)14-5-1-2-6-15(14)26-19(28)27-10-9-13(12-27)29-18-11-24-16-7-3-4-8-17(16)25-18/h1-8,11,13H,9-10,12H2,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRASDTUPRZETOT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC3=CC=CC=C3N=C2)C(=O)NC4=CC=CC=C4C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17F3N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

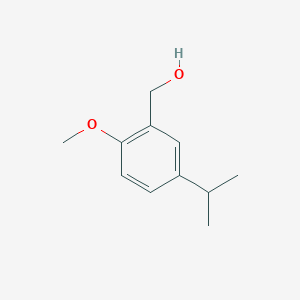


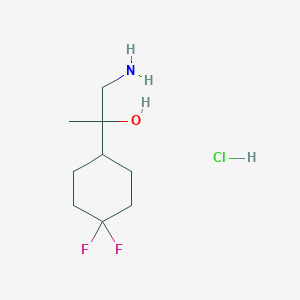
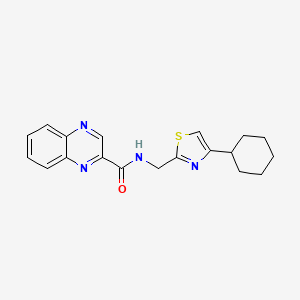
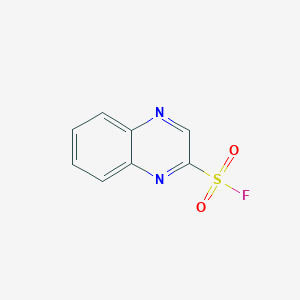
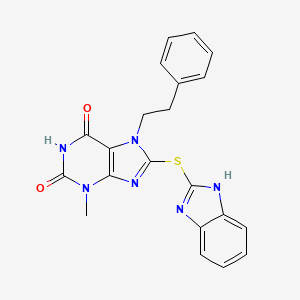

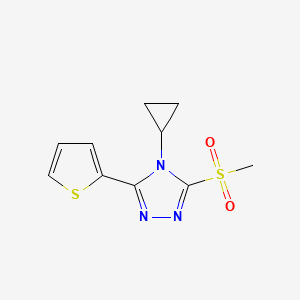
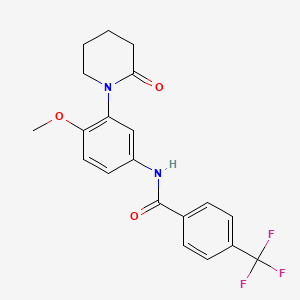
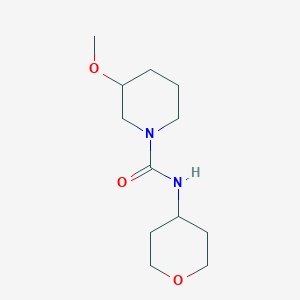
![5,6-dimethyl-1-(3-nitrobenzyl)-3-(2-phenylethyl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)
![N-[(4-Morpholin-4-ylthian-4-yl)methyl]thiophene-2-sulfonamide](/img/structure/B2967452.png)
![4-[2-[4-[6-(Trifluoromethyl)pyridin-2-yl]piperazin-1-yl]pyrimidin-4-yl]morpholine](/img/structure/B2967453.png)